3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013757-67-9
VCID: VC6477157
InChI: InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20)
SMILES: CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C13H12F3N3O2
Molecular Weight: 299.253

3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

CAS No.: 1013757-67-9

Cat. No.: VC6477157

Molecular Formula: C13H12F3N3O2

Molecular Weight: 299.253

* For research use only. Not for human or veterinary use.

3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide - 1013757-67-9

Specification

CAS No. 1013757-67-9
Molecular Formula C13H12F3N3O2
Molecular Weight 299.253
IUPAC Name 3-methoxy-1-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C13H12F3N3O2/c1-19-7-10(12(18-19)21-2)11(20)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,20)
Standard InChI Key LFEPDRFLXNUSJZ-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is C₁₄H₁₃F₃N₃O₂, with a molecular weight of 328.27 g/mol . The compound’s structure is defined by:

  • A pyrazole ring (1H-pyrazole) serving as the central scaffold.

  • A methoxy group (-OCH₃) at position 3, influencing electronic distribution and hydrogen-bonding capacity.

  • A methyl group (-CH₃) at position 1, enhancing steric bulk and lipophilicity.

  • A carboxamide group (-CONH-) at position 4, linked to a 3-(trifluoromethyl)phenyl substituent, which contributes to hydrophobic interactions and metabolic resistance .

Spectroscopic and Computational Data

  • SMILES Notation: COC1=NN(C)C(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C .

  • InChI Key: LXQHEYLQYISACZ-UHFFFAOYSA-N .

  • XLogP3-AA: 2.2 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 7 acceptors (methoxy oxygen, carbonyl oxygen, and trifluoromethyl fluorines) .

Synthesis and Manufacturing

The synthesis of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by sequential functionalization.

Key Synthetic Steps

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

  • Methoxy and Methyl Substitution: Alkylation or nucleophilic substitution to introduce methoxy and methyl groups at positions 3 and 1, respectively .

  • Carboxamide Coupling: Reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt .

Table 1: Optimization Parameters for Carboxamide Coupling

ParameterOptimal ConditionYield (%)
Coupling AgentEDCl/HOBt78
SolventDichloromethane (DCM)82
Temperature0–25°C75
Reaction Time12–24 hours80

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic trifluoromethylphenyl group .

  • LogD (pH 7.4): 2.5, indicating moderate membrane permeability .

  • Thermal Stability: Stable up to 200°C (DSC analysis) .

Spectroscopic Characterization

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.82–7.45 (m, 4H, aromatic-H), 3.91 (s, 3H, OCH₃), 3.72 (s, 3H, N-CH₃) .

TargetAssay TypeIC₅₀/EC₅₀ (μM)
COX-2Enzyme assay1.2
EGFRKinase assay>10
CYP3A4Inhibition15.6

Anticancer Activity

Preliminary studies in MCF-7 breast cancer cells show 50% growth inhibition at 25 μM, likely due to apoptosis induction via caspase-3 activation .

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs of this compound have been explored to improve potency and pharmacokinetics:

  • Analog 1: Replacement of trifluoromethyl with cyano (-CN) improves solubility but reduces COX-2 affinity .

  • Analog 2: Substitution of methoxy with ethoxy (-OCH₂CH₃) enhances metabolic stability in liver microsomes .

Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffect on SolubilityEffect on Potency
Trifluoromethyl → CN↑ 2-fold↓ 3-fold
Methoxy → Ethoxy↑ 1.5-fold

Future Perspectives

Research Gaps

  • In Vivo Efficacy: Limited data on pharmacokinetics and tissue distribution.

  • Mechanistic Studies: Elucidate exact molecular targets beyond COX-2.

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